Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)-

Description

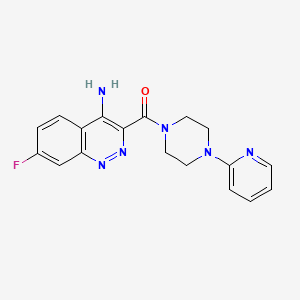

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)-, is a piperazine derivative featuring a cinnoline core substituted with amino and fluoro groups at positions 4 and 7, respectively. The cinnolinyl moiety is linked via a carbonyl group to the 1-position of the piperazine ring, while a pyridinyl group occupies the 4-position. The cinnoline scaffold, a nitrogen-containing heterocycle, is less common in pharmaceuticals compared to indole or quinazoline analogs, which may confer unique binding properties or metabolic stability .

Properties

CAS No. |

187231-58-9 |

|---|---|

Molecular Formula |

C18H17FN6O |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(4-amino-7-fluorocinnolin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C18H17FN6O/c19-12-4-5-13-14(11-12)22-23-17(16(13)20)18(26)25-9-7-24(8-10-25)15-3-1-2-6-21-15/h1-6,11H,7-10H2,(H2,20,22) |

InChI Key |

VIQGYQAPOQJLII-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4)F)N=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cinnoline Moiety: The cinnoline ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling with Piperazine: The cinnoline derivative is then coupled with piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Attachment of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and cinnoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets. It may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antiviral Therapeutics

BHAP Derivatives: Bis(heteroaryl)piperazine (BHAP) derivatives, such as 1-[(5-methanesulfonamido-1H-indol-2-yl)carbonyl]-4-[3-[(1-methylethyl)amino]pyridinyl]piperazine monomethanesulfonate (U-90152S), share the piperazine core with the target compound but replace the cinnolinyl group with a substituted indole. U-90152S demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with an IC₅₀ of 0.8 nM, attributed to the indole’s methanesulfonamido group enhancing RT binding . In contrast, the target compound’s cinnolinyl group may offer steric or electronic differences that modulate RT affinity or resistance profiles.

Pyridinylpiperazine Derivatives: Compounds like 1-(2,3-dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (C₁₆H₁₄Cl₂FN₃O, 354.21 g/mol) prioritize halogenated aryl groups for receptor binding.

Serotonin Receptor Antagonists

p-MPPF and p-DMPPF: Piperazine-based 5-HT₁ₐ antagonists, such as 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF), utilize a fluorobenzamido-ethyl linker and methoxyphenyl group for high receptor affinity (Ki = 0.2 nM). The target compound’s cinnolinyl carbonyl group may lack the conformational flexibility of the ethyl linker, reducing 5-HT₁ₐ binding .

| Compound | Binding Affinity (Ki) | Selectivity | Key Structural Features |

|---|---|---|---|

| Target Compound | Not reported | N/A | Rigid cinnolinyl, pyridinyl |

| p-MPPF | 0.2 nM | 5-HT₁ₐ | Flexible ethyl linker, fluorobenzamido |

Piperazine-Based Antimicrobials

Sulfonamide-piperazine hybrids, such as 4-(4-substituted-piperazin-1-sulfonyl)anilines, exhibit broad-spectrum antimicrobial activity. The sulfonyl group enhances solubility, while aryl substitutions modulate potency. The target compound’s cinnolinyl group, though structurally distinct, may similarly influence bacterial enzyme inhibition through π-π stacking or hydrogen bonding .

Research Findings and Implications

- Structural Flexibility vs. For example, BHAP derivatives require conformational adaptability for RT inhibition, which the cinnolinyl group may restrict .

- Electronic Effects: The 7-fluoro substituent on the cinnoline could enhance metabolic stability by reducing oxidative degradation, a feature observed in fluorinated analogs like p-MPPF .

- Pharmacokinetic Considerations: The pyridinyl group may improve solubility relative to purely aryl-substituted piperazines (e.g., 1-phenyl-4-(3-aminopyridyl)piperazine), though the cinnolinyl moiety’s polarity requires empirical validation .

Biological Activity

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)-, is a complex organic compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cinnoline moiety and a pyridine ring. Its molecular formula is with a molecular weight of approximately 352.41 g/mol. The synthesis involves multi-step organic reactions, including the formation of the cinnoline moiety, introduction of the fluorine atom, and coupling with piperazine.

The biological activity of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity or bind to receptors, modulating various biological pathways. The exact mechanisms depend on the specific biological targets involved.

Anticancer Activity

Research indicates that Piperazine derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The interaction with B7-H4 proteins has been noted as a potential target for breast cancer treatment due to its role in immune evasion by tumors .

Antiviral Properties

Recent studies have evaluated the antiviral activity of substituted quinolines containing piperazine moieties against Influenza A virus (IAV). Compounds derived from similar structures demonstrated significant antiviral effects (IC50 values ranging from 0.88 to 4.92 μM), suggesting potential for development as antiviral agents .

Case Studies

- Anticancer Mechanisms : In vitro studies on the effects of Piperazine derivatives on breast cancer cells revealed that targeting B7-H4 could enhance T-cell responses and reduce tumor growth. Mice lacking B7-H4 showed improved survival rates and reduced tumor burden .

- Antiviral Activity : A study focusing on the synthesis of piperazine-containing quinolines reported that certain derivatives exhibited broad-spectrum antiviral activity against IAV, with mechanisms involving inhibition of viral RNA transcription .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- compared to other similar compounds:

| Compound Type | Biological Activity | Mechanism of Action |

|---|---|---|

| Piperazine Derivatives | Anticancer, Antiviral | Enzyme inhibition, receptor binding |

| Cinnoline Derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |

| Pyridine Derivatives | Neuroprotective | Modulation of neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.